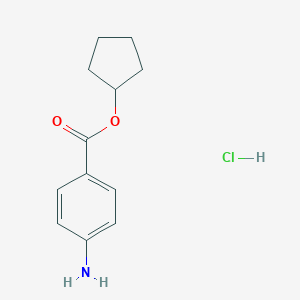![molecular formula C19H19N5O2S B500052 N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine CAS No. 878431-13-1](/img/structure/B500052.png)
N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a thiadiazole ring, which is further substituted with a methoxyphenoxy group and a dimethylaniline moiety.
Métodos De Preparación
The synthesis of N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the triazole and thiadiazole rings, followed by their fusion and subsequent substitution reactions to introduce the methoxyphenoxy and dimethylaniline groups. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) under controlled temperatures .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenating agents like bromine (Br2). .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Potential therapeutic agent for treating diseases caused by urease-positive microorganisms.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of the urease enzyme, which is crucial for the survival of certain pathogenic microorganisms. The compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of urea into ammonia and carbon dioxide .
Comparación Con Compuestos Similares
Compared to other triazolothiadiazole derivatives, N-(4-{6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}phenyl)-N,N-dimethylamine stands out due to its unique substitution pattern, which imparts distinct biological activities. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives: Known for their anticancer and antimicrobial properties.
Benzimidazole derivatives: Widely studied for their antiviral and anti-inflammatory activities
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific disciplines.
Propiedades
Número CAS |
878431-13-1 |
|---|---|
Fórmula molecular |
C19H19N5O2S |
Peso molecular |
381.5g/mol |
Nombre IUPAC |
4-[6-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C19H19N5O2S/c1-23(2)14-6-4-13(5-7-14)18-20-21-19-24(18)22-17(27-19)12-26-16-10-8-15(25-3)9-11-16/h4-11H,12H2,1-3H3 |
Clave InChI |
VVDSUMIGLLVODJ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


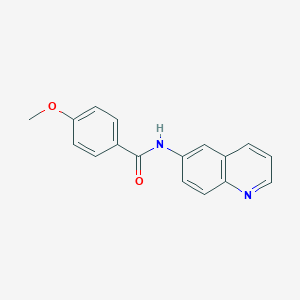
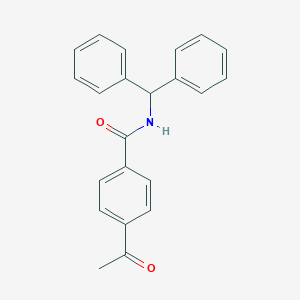
![methyl 3-{[(3,4-dihydroisoquinolin-2(1H)-ylacetyl)amino]methyl}benzoate](/img/structure/B499974.png)
![3-(2-fluorophenyl)-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B499977.png)
![Urea, 1-[3-(morpholine-4-carbonyl)phenyl]-3-(naphthalen-1-yl)-](/img/structure/B499978.png)
![N-(2-{[(3-chlorophenyl)carbamoyl]amino}-4-ethoxyphenyl)-2-hydroxypropanamide](/img/structure/B499979.png)
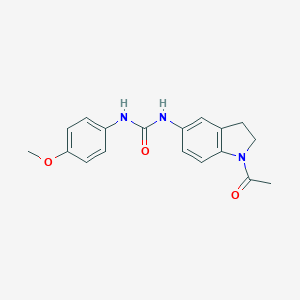
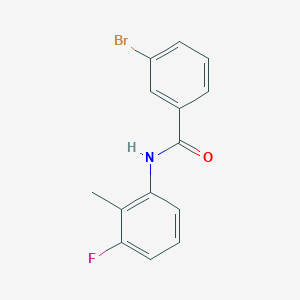
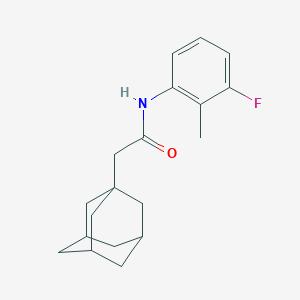
![2-{2-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B499984.png)
![2-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B499986.png)
![2-{[5-(MORPHOLINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(5,6,7,8-TETRAHYDRO-2-NAPHTHALENYL)-1-ETHANONE](/img/structure/B499989.png)

